molecular formula C24H17BrN2O2S2 B11521537 (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide

(2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide

Cat. No.: B11521537
M. Wt: 509.4 g/mol
InChI Key: SEEWVEHSZJKYEL-AWNIVKPZSA-N
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Description

The compound (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide is a complex organic molecule that features a benzothiazole core, a bromophenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the bromophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the phenylprop-2-enamide moiety via a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, while the bromophenyl group may enhance binding affinity. The phenylprop-2-enamide moiety could facilitate interactions with other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide apart is its combination of a benzothiazole core with a bromophenyl group and a phenylprop-2-enamide moiety

Properties

Molecular Formula

C24H17BrN2O2S2

Molecular Weight

509.4 g/mol

IUPAC Name

(E)-N-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H17BrN2O2S2/c25-18-9-7-17(8-10-18)21(28)15-30-24-27-20-12-11-19(14-22(20)31-24)26-23(29)13-6-16-4-2-1-3-5-16/h1-14H,15H2,(H,26,29)/b13-6+

InChI Key

SEEWVEHSZJKYEL-AWNIVKPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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